molecular formula C6H8OS B3051847 2-Ethoxythiophene CAS No. 36448-24-5

2-Ethoxythiophene

Cat. No.: B3051847
CAS No.: 36448-24-5
M. Wt: 128.19 g/mol
InChI Key: VYDVLDNLTSOBLM-UHFFFAOYSA-N
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Description

2-Ethoxythiophene is an organic compound with the molecular formula C6H8OS. It is a derivative of thiophene, where an ethoxy group is substituted at the second position of the thiophene ring.

Biochemical Analysis

Cellular Effects

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities . These effects suggest that 2-Ethoxythiophene may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxythiophene can be synthesized through several methods. One common approach involves the reaction of 2-bromothiophene with sodium ethoxide in ethanol. The reaction typically proceeds under reflux conditions, resulting in the substitution of the bromine atom with an ethoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxythiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethoxythiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 2-Ethoxythiophene: this compound is unique due to the presence of the ethoxy group at the second position, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in organic electronics and materials science .

Properties

IUPAC Name

2-ethoxythiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-2-7-6-4-3-5-8-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDVLDNLTSOBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20321027
Record name 2-ethoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36448-24-5
Record name NSC368008
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ethoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethoxythiophene
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2-Ethoxythiophene
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2-Ethoxythiophene
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2-Ethoxythiophene
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2-Ethoxythiophene
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2-Ethoxythiophene

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